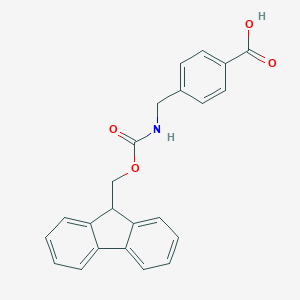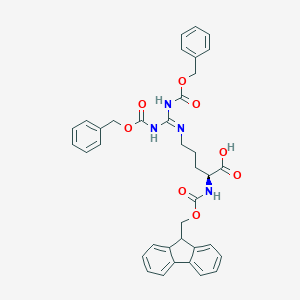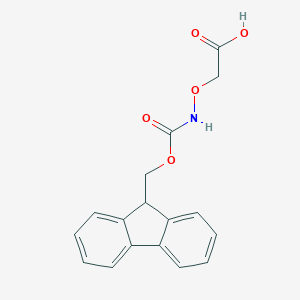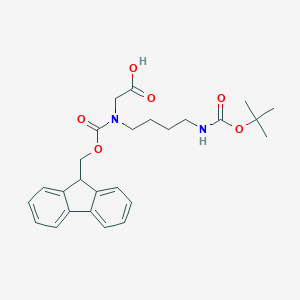
4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid
Vue d'ensemble
Description
4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid, also known as 4-(Fmoc-aminomethyl)benzoic acid, is used as pharmaceutical intermediates . This compound is part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an aminomethylbenzoic acid moiety . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula is C20H21NO5, and it has a molecular weight of 355.38 . The InChI key, a unique identifier for chemical substances, is JBIRUWVMQYLPPX-SFHVURJKSA-N .Applications De Recherche Scientifique
Biomedical Applications
Fmoc-modified amino acids and peptides, including Fmoc-4-Amb-OH, have been used in various biomedical applications . They are used to create peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications .
Method of Application
The Fmoc group promotes self-assembly features due to its inherent hydrophobicity and aromaticity . This self-assembly is used to create hydrogels. The hydrogels are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features .
Results or Outcomes
These hydrogels have been used as scaffolds for bioprinting applications . They have also been used in drug delivery and as diagnostic tools for imaging .
Peptide Materials
Fmoc-modified amino acids and peptides are used in the fabrication of functional materials .
Method of Application
The Fmoc group promotes the association of building blocks, which is used in the fabrication of these materials .
Results or Outcomes
These materials have been used in various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .
Pharmaceutical Intermediates
Fmoc-4-Amb-OH is used as a pharmaceutical intermediate .
Method of Application
As an intermediate, Fmoc-4-Amb-OH is used in the synthesis of various pharmaceutical compounds. The specific methods of application would depend on the particular synthesis pathway being used.
Results or Outcomes
The use of Fmoc-4-Amb-OH as a pharmaceutical intermediate contributes to the production of various pharmaceutical compounds. The specific results or outcomes would depend on the particular pharmaceutical compound being synthesized.
Preparation of Aminomethyl Resin
Fmoc-4-Amb-OH is used in the preparation of aminomethyl resin .
Method of Application
Fmoc-4-Amb-OH is coupled with Wang resin to prepare aminomethyl resin .
Results or Outcomes
The aminomethyl resin prepared using Fmoc-4-Amb-OH can be used in various applications, including peptide synthesis .
Gene Editing
Fmoc-4-Amb-OH has been mentioned in the context of gene editing .
Method of Application
The specific methods of application in gene editing would depend on the particular gene editing technique being used.
Results or Outcomes
The use of Fmoc-4-Amb-OH in gene editing could potentially contribute to more efficient and precise gene editing techniques. The specific results or outcomes would depend on the particular gene editing technique being used.
Preparation of Rink Amide Resins
Fmoc-4-Amb-OH is used in the preparation of Rink amide resins .
Method of Application
Fmoc-4-Amb-OH is coupled with aminomethylpolystyrene resin to prepare Rink amide resins . Rink amide resins are commonly used in solid-phase peptide synthesis .
Results or Outcomes
The Rink amide resins prepared using Fmoc-4-Amb-OH can be used in various applications, including the solid-phase synthesis of peptide-amides .
Propriétés
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHUROPSUJVMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373227 | |
| Record name | 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid | |
CAS RN |
164470-64-8 | |
| Record name | 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(9-Fluorenylmethyloxycarbonylaminomethyl)-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















